molecular formula C11H21IN2 B1523560 1-Hexyl-2,3-dimethylimidazolium Iodide CAS No. 288627-94-1

1-Hexyl-2,3-dimethylimidazolium Iodide

Cat. No.: B1523560
CAS No.: 288627-94-1
M. Wt: 308.2 g/mol
InChI Key: YYXZQUOJBJOARI-UHFFFAOYSA-M
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Description

1-Hexyl-2,3-dimethylimidazolium iodide is a type of ionic liquid, which are salts in the liquid state at or near room temperature. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solvating abilities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyl-2,3-dimethylimidazolium iodide can be synthesized through the quaternization of 1-hexyl-2,3-dimethylimidazole with methyl iodide. The reaction typically involves heating the imidazole compound with an excess of methyl iodide in an aprotic solvent such as acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but is optimized for large-scale operations. The process may include continuous flow reactors and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-2,3-dimethylimidazolium iodide can undergo various chemical reactions, including:

  • Oxidation: The imidazolium ring can be oxidized to form imidazolium derivatives.

  • Reduction: Reduction reactions can be performed to modify the imidazolium ring.

  • Substitution: The iodide ion can be substituted with other anions to form different ionic liquids.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions often involve reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions typically use nucleophiles such as halides or pseudohalides.

Major Products Formed:

  • Oxidation can yield imidazolium oxides or hydroxides.

  • Reduction can produce imidazolium alcohols or amines.

  • Substitution can result in a variety of ionic liquids with different anions.

Scientific Research Applications

1-Hexyl-2,3-dimethylimidazolium iodide has found applications in several scientific research areas:

  • Chemistry: It is used as a solvent and catalyst in organic synthesis and polymerization reactions.

  • Biology: The compound is employed in the study of biological membranes and as a medium for enzymatic reactions.

  • Industry: It is utilized in electrochemical devices, such as batteries and supercapacitors, due to its ionic conductivity and stability.

Mechanism of Action

1-Hexyl-2,3-dimethylimidazolium iodide is compared with other similar ionic liquids, such as 1-butyl-3-methylimidazolium iodide and 1-octyl-3-methylimidazolium iodide. These compounds share similar structures but differ in their alkyl chain lengths, which can affect their physical and chemical properties. The uniqueness of this compound lies in its optimal balance of hydrophobicity and ionic conductivity, making it suitable for various applications.

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium iodide

  • 1-Octyl-3-methylimidazolium iodide

  • 1-Butyl-2,3-dimethylimidazolium iodide

  • 1-Hexyl-3-methylimidazolium iodide

This comprehensive overview highlights the significance of 1-Hexyl-2,3-dimethylimidazolium iodide in scientific research and industrial applications. Its unique properties and versatile applications make it a valuable compound in various fields.

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Properties

IUPAC Name

1-hexyl-2,3-dimethylimidazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2.HI/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;/h9-10H,4-8H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXZQUOJBJOARI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693708
Record name 1-Hexyl-2,3-dimethyl-1H-imidazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288627-94-1
Record name 1-Hexyl-2,3-dimethyl-1H-imidazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexyl-2,3-dimethylimidazolium Iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-hexyl-2,3-dimethylimidazolium iodide in DSSCs?

A1: this compound serves as the ionic liquid component within the electrolyte of quasi-solid-state DSSCs [, ]. Electrolytes are crucial for facilitating ion transport between the electrodes. In this case, the researchers incorporated this compound into an electrospun poly(vinylidenefluoride-co-hexafluoropropylene) (PVdF-HFP) membrane []. This created a quasi-solid-state electrolyte with a conductivity of 10-5 S cm-1 at 25°C, suitable for DSSC application [].

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